molecular formula C17H12N2O B11766134 2,5-Di(pyridin-4-yl)benzaldehyde

2,5-Di(pyridin-4-yl)benzaldehyde

Cat. No.: B11766134
M. Wt: 260.29 g/mol
InChI Key: UGVILPKAAXAGON-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-Based Aldehydes in Functional Organic Chemistry

Pyridine-based aldehydes are a class of organic compounds that have long captured the attention of chemists due to their inherent reactivity and structural versatility. The pyridine (B92270) ring, a heterocyclic aromatic amine, imparts unique electronic properties and the capacity for coordination with metal ions. The aldehyde group, on the other hand, is a reactive functional group that readily participates in a wide array of chemical transformations, including condensation reactions, which are pivotal for the formation of larger, more complex molecules. a2bchem.com

In functional organic chemistry, pyridine-based aldehydes serve as crucial intermediates in the synthesis of a diverse range of compounds. Their utility is demonstrated in various named reactions for pyridine synthesis, such as the Hantzsch, Guareschi-Thorpe, and Chichibabin syntheses. osti.gov The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution typically occurs at the 3-position under forcing conditions. This distinct reactivity profile allows for precise control over the synthesis of substituted pyridine derivatives. capes.gov.br Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, making these compounds valuable as ligands in catalysis and as building blocks for supramolecular assemblies. capes.gov.brnih.gov

Significance of 2,5-Di(pyridin-4-yl)benzaldehyde as a Versatile Molecular Building Block

The compound this compound stands out as a particularly valuable molecular building block due to the strategic placement of its functional groups. The two pyridyl rings at the 2- and 5-positions of the central benzaldehyde (B42025) core provide multiple coordination sites for metal ions, making it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). a2bchem.comscispace.com The aldehyde functionality offers a reactive handle for post-synthetic modification or for directing the assembly of the framework through specific chemical reactions. a2bchem.com

The rigid and well-defined geometry of this compound allows for the predictable construction of porous materials with tailored properties. These materials are of great interest for a variety of applications, including gas storage and separation, catalysis, and sensing. nih.govresearchgate.net The presence of the pyridyl nitrogen atoms can also impart basicity to the resulting frameworks, which can be advantageous for certain catalytic applications. nih.gov

Recent research has highlighted the potential of using ligands similar to this compound in the synthesis of advanced materials. For instance, a study by Jian Zhang and colleagues in 2024 described the synthesis of a new Mn(II)-based metal-organic framework using 2,5-bis(pyrid-4-yl)pyridine (a closely related structure) as a ligand. This MOF demonstrated exceptional photocatalytic activity in the degradation of antibiotics. scispace.com This research underscores the potential of dipyridyl-functionalized aromatic compounds in creating functional materials with interesting photophysical and catalytic properties.

Table 1: Properties of this compound

PropertyValue
CAS Number1214344-98-5
Molecular FormulaC₁₇H₁₂N₂O
Molecular Weight260.29 g/mol

This interactive table provides key properties of the compound.

Historical Development and Emerging Research Trends

The development of pyridine-based ligands for coordination chemistry has a rich history, with early work focusing on simple pyridines and bipyridines. The synthesis of more complex, multifunctional ligands like this compound is a more recent advancement, driven by the growing interest in designing sophisticated materials with specific functions. The historical synthesis of pyridine itself dates back to the 19th century, with significant contributions from chemists like Hantzsch. osti.gov

Current research trends are increasingly focused on the application of such versatile ligands in the construction of MOFs and coordination polymers with advanced functionalities. A major area of interest is photocatalysis, where the unique electronic properties of the ligand and the metal centers can be harnessed to drive chemical reactions using light. scispace.comresearchgate.net The porous nature of MOFs allows for the encapsulation of guest molecules, making them promising candidates for applications in drug delivery and selective sensing. Luminescent MOFs, where the framework itself is emissive, are also being explored for applications in chemical sensing and optoelectronics. capes.gov.brnih.gov The ability to tune the properties of these materials by modifying the organic linker, such as by introducing different functional groups, is a key driver of innovation in this field.

Scope and Objectives of Current Academic Inquiry

The primary objective of current academic research on this compound and related ligands is to exploit their unique structural and chemical features to create novel materials with tailored properties. A key focus is on the rational design and synthesis of MOFs and coordination polymers with predictable structures and functionalities. nih.gov

Specific research objectives include:

Synthesis of Novel MOFs and Coordination Polymers: Researchers are actively exploring different synthetic conditions (solvents, temperatures, metal ions) to construct new frameworks based on this compound. The goal is to create materials with diverse topologies and pore environments.

Investigation of Gas Sorption and Separation Properties: The porous nature of MOFs derived from this ligand makes them attractive for storing gases like hydrogen and carbon dioxide, as well as for separating gas mixtures.

Development of Heterogeneous Catalysts: The presence of both Lewis basic pyridyl sites and potentially reactive aldehyde groups makes these materials interesting candidates for heterogeneous catalysis. Research is focused on exploring their catalytic activity in various organic transformations. mdpi.com

Exploration of Luminescent and Sensing Applications: The incorporation of this ligand into frameworks with emissive metal centers or where the ligand itself is fluorescent can lead to materials for sensing specific analytes or for use in optoelectronic devices. capes.gov.brnih.gov

Photocatalytic Applications: Building on recent findings, a significant area of inquiry is the development of MOFs for photocatalytic applications, such as the degradation of pollutants or the production of solar fuels. scispace.comresearchgate.net

The overarching aim is to establish clear structure-property relationships that will guide the future design of advanced materials based on this versatile building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

2,5-dipyridin-4-ylbenzaldehyde

InChI

InChI=1S/C17H12N2O/c20-12-16-11-15(13-3-7-18-8-4-13)1-2-17(16)14-5-9-19-10-6-14/h1-12H

InChI Key

UGVILPKAAXAGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C=O)C3=CC=NC=C3

Origin of Product

United States

Coordination Chemistry and Metal Organic Frameworks Mofs /cages Mocs

Ligand Design Principles of 2,5-Di(pyridin-4-yl)benzaldehyde for Coordination Complexes

The design of this compound as a ligand is predicated on its distinct structural features that govern its interaction with metal centers. The presence of two pyridyl rings provides crucial coordination sites. a2bchem.com The nitrogen atoms within these rings possess lone pairs of electrons, acting as effective Lewis bases to coordinate with various metal ions. a2bchem.com This ditopic nature allows the ligand to bridge two different metal centers, a fundamental requirement for the assembly of extended polymeric networks.

The spatial arrangement of the pyridyl groups, separated by a central benzene (B151609) ring, defines the ligand's bite angle and reach, which are critical parameters in determining the geometry and dimensionality of the resulting coordination complex. Furthermore, the aldehyde group (-CHO) attached to the benzene ring introduces an additional layer of functionality. a2bchem.com While not typically involved in the primary coordination to the metal center, this group can influence the electronic properties of the ligand and offers a site for post-synthetic modification, allowing for the introduction of other functional groups through reactions like condensation. a2bchem.com This dual functionality—coordination via the pyridyl nitrogens and the potential for further reaction at the aldehyde—makes this compound a powerful and versatile component in the rational design of complex coordination materials. a2bchem.com

Formation and Structural Diversity of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of this compound as an organic linker leads to the formation of diverse and structurally complex MOFs.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs from molecular precursors like this compound. researchgate.net Both methods involve heating a solution of the metal salt (the node) and the organic ligand in a sealed vessel, typically a Teflon-lined autoclave, to temperatures above the solvent's boiling point. researchsynergypress.com This process generates high autogenous pressure, which facilitates the dissolution of reactants and the crystallization of the MOF product. researchsynergypress.com

The key difference between the two methods lies in the solvent used. Hydrothermal synthesis employs water as the solvent, which is cost-effective and environmentally benign. researchgate.netresearchsynergypress.com Solvothermal synthesis uses non-aqueous organic solvents, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). researchgate.net The choice of solvent, along with other reaction parameters like temperature, pressure, and reactant concentrations, can significantly influence the final structure, crystal morphology, and properties of the resulting MOF. researchsynergypress.com These synthesis techniques are highly effective for producing high-quality, crystalline MOF powders directly from solution. researchsynergypress.com

The structure of a MOF can be simplified and classified by its underlying topology, which describes the connectivity of its nodes (metal clusters) and linkers (organic ligands). ucl.ac.uk The geometry of the this compound ligand—specifically the angle between the two pyridyl coordination sites—plays a crucial role in directing the topology of the resulting framework. researchgate.net

Depending on the coordination geometry of the metal center and the ligand's conformation, different network dimensionalities can be achieved:

2D Networks: If the metal-ligand interactions predominantly form in a plane, layered 2D structures can result. rsc.org These 2D sheets may stack upon one another to form the final crystal structure, sometimes leading to interpenetration where multiple independent networks are interwoven. acs.org A common 2D topology is the sql (square lattice) net. researchgate.netucl.ac.uk

3D Networks: When the connectivity extends in all three dimensions, a 3D framework is formed. researchgate.net The inherent angular geometry of the this compound linker is well-suited to create robust 3D networks with defined pore structures. Examples of 3D topologies include dia (diamondoid) and nbo . researchgate.netucl.ac.uk

The topological analysis is a critical tool for understanding and designing new MOFs with desired structural properties. ucl.ac.uk

Zn(II) and Cd(II): These d¹⁰ metal ions are flexible in their coordination geometry but often favor tetrahedral or octahedral environments. They are widely used in MOF synthesis, forming a variety of structures, including the well-known MOF-5 which features tetrahedral zinc clusters. researchgate.netresearchgate.net

Cu(II): Copper(II) frequently adopts a square planar or distorted octahedral geometry. A common structural motif involving Cu(II) is the paddle-wheel cluster, where two copper ions are bridged by four carboxylate groups, leaving axial sites open for coordination with pyridyl-type ligands.

Mn(II): Manganese(II) is a versatile metal ion that can adopt various coordination numbers and geometries, often leading to the formation of diverse and sometimes complex MOF structures. researchgate.net

Pd(II): Palladium(II) has a strong preference for a square planar coordination geometry. acs.org This predictable 90° angle between coordinated ligands is often exploited to construct well-defined, angular structures, including discrete cages and 2D or 3D frameworks. acs.org

The interaction between the metal center and the this compound ligand is thus a key determinant of the final MOF architecture.

Metal IonTypical Coordination Number(s)Common Coordination Geometry
Zn(II) 4, 6Tetrahedral, Octahedral
Cd(II) 6, 7, 8Octahedral, Pentagonal Bipyramidal
Cu(II) 4, 6Square Planar, Distorted Octahedral
Mn(II) 4, 5, 6Tetrahedral, Square Pyramidal, Octahedral
Pd(II) 4Square Planar

This table presents common coordination preferences and is not exhaustive.

The concept of the Secondary Building Unit (SBU) is central to the rational design of MOFs. nih.gov Instead of considering single metal ions as the nodes, the SBU approach views the metal-containing nodes as pre-formed, multi-nuclear clusters with well-defined geometries. nih.gov These polynuclear clusters serve as rigid and directional building blocks that are then linked by the organic ligands to form the final extended framework. nih.gov

The stability and rigidity of the SBU are key to the formation of robust and permanently porous MOFs. nih.gov Examples of SBUs include the dinuclear paddle-wheel units found in many Cu(II)-based MOFs and the [Zn₄O(CO₂)₆] cluster found in MOF-5. researchgate.net In the context of this compound, the pyridyl nitrogen atoms would coordinate to the available sites on these pre-formed SBUs, propagating the network structure in the directions dictated by the SBU's geometry. rsc.org This modular approach, combining well-defined SBUs with geometrically specific organic linkers, allows for a high degree of control over the structure and properties of the final material. nih.gov

Construction and Characteristics of Metal-Organic Cages (MOCs)

In addition to forming extended, infinite frameworks (MOFs), ligands like this compound can be used to construct discrete, three-dimensional supramolecular structures known as Metal-Organic Cages (MOCs). nih.gov Unlike MOFs, which are polymeric, MOCs are large, hollow molecules formed from the self-assembly of a specific number of ligand and metal components. nih.gov

The formation of a cage instead of an extended network is often driven by the use of metal ions with a strong preference for a specific, rigid coordination geometry, such as the square planar geometry of Pd(II). acs.org When this compound reacts with a metal precursor like Pd(MeCN)₄₂, the defined 90° angles at the palladium center can direct the assembly process to form a closed, cage-like structure rather than an infinite lattice. acs.org The resulting MOCs are characterized by an internal cavity that can encapsulate guest molecules, making them of interest for applications in molecular recognition, catalysis, and drug delivery. nih.govdigitellinc.com The construction of MOCs represents a sophisticated application of self-assembly principles to create complex, functional molecular architectures. nih.gov

Self-Assembly Mechanisms of Discrete MOCs (e.g., Pd12L24 Cages)

The formation of discrete MOCs, such as the notable Pd12L24 cages, is a prime example of the self-assembly capabilities of this compound. In this context, the two pyridyl groups of the molecule act as coordination sites, binding to palladium(II) metal ions. preprints.org The self-assembly process is guided by the coordination preferences of the metal center and the angle between the ligand's pyridyl groups. researchgate.net

The interaction between palladium(II) ions and four ditopic ligands, typically containing pyridine (B92270), leads to the formation of Pd2L4 cages. preprints.orgmdpi.com Specifically, the self-assembly of a Pd12L24 cage involves 12 palladium ions and 24 dipyridyl ligands. nih.gov The aldehyde functional group of this compound does not directly participate in this initial cage formation. Instead, these aldehyde groups are strategically positioned within the cage's interior, making them available for subsequent reactions. nih.gov

The entire process is a dynamic one, with the final, stable cage structure being the result of a delicate balance of factors like solvent, temperature, and precursor concentrations. The characterization of these complex structures is typically achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Strategies for Covalent Cross-Linking of MOCs

The aldehyde groups within the self-assembled MOCs provide a reactive handle for covalent cross-linking, a strategy that transforms discrete cages into extended, robust, and porous materials. nih.govfrontiersin.org This process is often achieved through reactions with polyamines. nih.gov

For instance, introducing a trifunctional amine to a solution of Pd12L24 cages (where the ligand is this compound) can trigger the formation of a covalently cross-linked gel. nih.gov This occurs through the formation of imine bonds between the aldehyde groups of the cages and the amine groups of the cross-linker. nih.govresearchgate.net The result is a porous, amorphous solid where individual MOCs are interconnected by covalent bonds. nih.govfrontiersin.org

Another effective cross-linking strategy involves the use of di- or multifunctional hydrazides, which react with the aldehyde groups to form acylhydrazone bonds. This method has also been successfully used to create stable, porous materials from MOCs constructed with this compound. By adjusting the ratio of the cage to the cross-linker, the degree of cross-linking and the resulting porosity of the material can be controlled. frontiersin.org

These cross-linking strategies are valuable because they convert soluble, discrete MOCs into insoluble, extended networks. frontiersin.orgresearchgate.net This transformation opens up potential applications in areas like gas storage and catalysis.

Amorphous MOC-Based Materials

The covalent cross-linking of discrete MOCs, such as those derived from this compound, frequently results in the formation of amorphous materials. nih.govfrontiersin.org Unlike their crystalline counterparts, these materials lack long-range order. core.ac.ukresearchgate.net However, they can still exhibit well-defined porosity, a feature inherited from the intrinsic cavities of the constituent MOCs. rsc.orgnih.gov

The amorphous nature of these materials stems from the random orientation of the MOCs during the cross-linking process. frontiersin.org The resulting network is a disordered arrangement of cages held together by covalent bonds. Despite this lack of crystallinity, these amorphous MOC-based materials can possess high surface areas and permanent porosity. sci-hub.se

For example, the imine-linked gels formed by cross-linking Pd12L24 cages of this compound with polyamines are amorphous. nih.gov These materials have demonstrated the ability to adsorb gases like nitrogen and carbon dioxide, with their uptake capacity being influenced by the specific cross-linker used and the resulting pore structure. rsc.org

The synthesis of amorphous MOC-based materials offers a viable alternative to the often-challenging process of crystallizing MOFs. The "bottom-up" approach, which involves first forming discrete, well-defined MOCs and then cross-linking them into an extended solid, provides a high degree of control over the final material's properties. This allows for the incorporation of the functional properties of the MOCs into a robust, solid-state material. frontiersin.org

Supramolecular Assembly and Extended Network Engineering

Principles of Non-Covalent Interactions in Self-Assembled Systems

The formation and stability of supramolecular assemblies are dictated by a delicate interplay of various non-covalent interactions. researchgate.netfortunejournals.com These interactions, though significantly weaker than covalent bonds, are highly directional and collectively provide the necessary driving force for self-assembly. fortunejournals.com Key non-covalent forces at play include:

Hydrogen Bonding: This interaction, involving a hydrogen atom located between two electronegative atoms, is a powerful tool for directing the assembly of molecules. wikipedia.orgfortunejournals.com The pyridyl groups in 2,5-Di(pyridin-4-yl)benzaldehyde can act as hydrogen bond acceptors, while the aldehyde group can also participate in such interactions.

π-π Stacking: The aromatic rings of the pyridyl and benzaldehyde (B42025) moieties can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. numberanalytics.comfortunejournals.com These interactions are crucial for the stabilization of layered and columnar structures.

Van der Waals Forces: These are weaker, non-specific attractive forces that arise from temporary fluctuations in electron distribution. wikipedia.orgfortunejournals.com While individually weak, their cumulative effect can be substantial in large molecular assemblies.

Electrostatic Interactions: These forces occur between charged or polar groups. fortunejournals.com The nitrogen atoms in the pyridyl rings, with their partial negative charge, can interact with positively charged species or polar molecules.

Metal-Ligand Coordination: The pyridyl nitrogen atoms can coordinate to metal ions, forming strong and directional bonds that are instrumental in constructing metal-organic frameworks (MOFs) and coordination polymers. fortunejournals.comresearchgate.net

The reversibility and dynamic nature of these non-covalent interactions allow for the formation of responsive and adaptive supramolecular systems that can change in response to external stimuli. researchgate.netfortunejournals.com

Directed Self-Assembly of this compound-Based Macrostructures

The specific geometry and functional groups of this compound make it an excellent candidate for directed self-assembly into well-defined macrostructures. The pyridyl groups, in particular, play a crucial role in guiding the assembly process.

Researchers have demonstrated that the self-assembly of similar pyridyl-containing molecules can be directed by a variety of non-covalent interactions. researchgate.net For instance, hydrogen bonding and π-π stacking between the aromatic rings can lead to the formation of one-dimensional chains or two-dimensional sheets. xjtlu.edu.cn

The aldehyde functional group can also participate in directing the assembly. It can form hydrogen bonds or engage in other specific interactions, further controlling the final architecture of the macrostructure. The synthesis of rigid, cross-conjugated macrocycles as alternatives to 4,4'-bipyridines has been described, and their use in self-assembly has been demonstrated through coordination to metalloporphyrins. nih.gov

The following table summarizes key findings in the directed self-assembly of pyridyl-based macrostructures:

Interaction Type Resulting Macrostructure Key Features Reference
Hydrogen Bonding & π-π Stacking1D Chains, 2D SheetsOrdered, predictable arrangements xjtlu.edu.cn
Metal CoordinationMetalloporphyrin AssembliesDefined geometries, potential for catalysis nih.gov

Design and Fabrication of Porous Extended Frameworks

The ability of this compound to act as a multitopic ligand has been harnessed in the design and fabrication of porous extended frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govlbl.gov These materials are characterized by their high porosity and large surface areas, making them promising for applications in gas storage, separation, and catalysis. lbl.govnih.gov

The design of these frameworks relies on the predictable coordination of the pyridyl groups to metal centers or the formation of strong covalent bonds between the aldehyde groups and other organic linkers. researchgate.netnih.gov For example, the reaction of pyridyl-containing ligands with metal ions can lead to the formation of crystalline, porous coordination polymers. rsc.org The introduction of pyridyl groups into the pores of a hydrogen-bonded open framework has been shown to enhance its affinity for acidic molecules. nih.gov

The synthesis of pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes demonstrates a method for constructing complex fused ring systems. mdpi.com Additionally, porphyrin-based covalent organic frameworks have been designed for applications such as the photocatalytic oxidation of amines to aldehydes. researchgate.net

The table below highlights different approaches to fabricating porous frameworks using pyridyl-containing building blocks:

Framework Type Building Blocks Key Properties Potential Applications
Metal-Organic Framework (MOF)Pyridyl ligands, metal ionsHigh crystallinity, tunable porosityGas storage, catalysis
Hydrogen-Bonded Open FrameworkProtonated pyridyl-decorated linkers, counter-ionsHigh affinity for acidic guestsMolecular recognition, separation
Covalent Organic Framework (COF)Aldehyde-functionalized linkers, amine linkersCovalent stability, permanent porosityPhotocatalysis, electronics

Interpenetration and Layered Architectures in Supramolecular Networks

In the construction of supramolecular networks from building blocks like this compound, the formation of interpenetrated and layered architectures is a common phenomenon. rsc.org Interpenetration occurs when two or more independent networks grow through one another without being covalently bonded. This is often a strategy to fill the void space within a highly open framework. nih.gov

The pyridyl groups play a significant role in dictating the nature and extent of interpenetration. The flexibility and angularity of di(pyridyl) ligands can influence the final structure, leading to diverse and complex interpenetrated frameworks. rsc.org For instance, studies on d10-metal coordination polymers with di(pyridyl)imidazole derivatives have shown the formation of multi-fold interpenetrating networks. rsc.org The use of halogen bonding has also been shown to support highly interpenetrated supramolecular networks. nih.gov

Layered architectures are another common motif, where two-dimensional sheets stack upon one another. These layers can be held together by weaker non-covalent interactions such as van der Waals forces or π-π stacking between the aromatic rings of the ligands. nih.gov The investigation of non-covalent interactions in the self-assembly of aromatic molecules has revealed the importance of both molecule-molecule and molecule-substrate interactions in the formation of supramolecular monolayers. xjtlu.edu.cn The comparison of cyanophenyl and pyridyl ligands in the formation of porphyrin-based metal-organic coordination networks has also been studied. nih.gov

The following table provides examples of interpenetration and layered architectures observed in supramolecular networks:

Architecture Driving Forces Observed in Significance
InterpenetrationFilling of voids, maximization of packing efficiencyd10-Metal coordination polymersControl over porosity and network stability
Layered Structuresπ-π stacking, van der Waals forcesCoordination polymers with planar ligandsAnisotropic properties, potential for intercalation

Advanced Applications in Material Science and Catalysis

Chemo-Sensing and Analyte Detection

Comprehensive searches of scientific databases reveal no specific studies on the application of 2,5-Di(pyridin-4-yl)benzaldehyde as a chemo-sensor for the analytes listed below.

Luminescent Sensing of Anions (e.g., CrO₄²⁻, Cr₂O₇²⁻, ReO₄⁻)

There is no available research data on the use of this compound for the luminescent detection of chromate (B82759), dichromate, or perrhenate (B82622) anions.

Detection of Biomolecules (e.g., Amino Acids like L-Glutamic Acid, L-Aspartic Acid)

No published studies were found that investigate the use of this compound for the detection of L-Glutamic acid or L-Aspartic acid.

Mechanistic Studies of Sensing Performance (e.g., Fluorescence Quenching, Photoinduced Electron Transfer)

As there are no primary studies on the sensing applications of this compound, there are consequently no mechanistic studies on its sensing performance.

Catalysis in Organic Transformations

There is a lack of research on the catalytic applications of this compound in the context of organic transformations.

Photocatalytic Degradation of Environmental Pollutants (e.g., Dyes, Antibiotics)

No studies have been published on the use of this compound as a photocatalyst for the degradation of environmental pollutants such as dyes or antibiotics.

Adsorption and Separation Technologies

Porous materials derived from linkers like this compound are of great interest for adsorption and separation applications due to their potential for high surface area and tunable pore chemistry.

The capture of environmentally harmful oxo-anions, such as chromate (CrO₄²⁻) and pertechnetate (B1241340) (TcO₄⁻), from aqueous solutions is a significant challenge. The design of receptors and materials capable of selectively binding these anions is an active area of research. While direct studies on this compound for this purpose are limited, the fundamental components of the molecule are relevant. The pyridyl groups, when protonated or coordinated to a metal cation, can create a positively charged framework capable of attracting and binding anions through electrostatic interactions and hydrogen bonding. rsc.org Research on other dipyrromethane-based receptors has shown that hydrogen bonding and anion-π interactions are key to anion capture. nih.gov The design of MOFs with specific binding pockets lined with functional groups that have a high affinity for oxo-anions is a promising strategy, for which this compound could serve as a valuable building block.

The removal of organic dyes from industrial wastewater is a critical environmental remediation task. Metal-organic frameworks and other porous organic polymers have emerged as highly effective adsorbents for dyes due to their large surface areas and the ability to tune their pore sizes and surface functionality. nih.govnih.gov The efficiency of dye adsorption on MOFs is influenced by factors such as electrostatic interactions, π-π stacking, and hydrogen bonding between the dye molecule and the MOF framework. rsc.org

Porous organic polymers synthesized from functionalized aldehydes have demonstrated high efficiency in capturing dyes like methylene (B1212753) blue. acs.orgmdpi.com MOFs constructed with pyridyl-derived ligands have also been investigated for the photocatalytic degradation of organic dyes. rsc.org Although specific experimental data on dye adsorption by frameworks made from this compound is not widely available, its aromatic structure and the presence of nitrogen-containing heterocyclic rings suggest that derived materials would be promising candidates for the adsorption of various dye molecules through π-π and electrostatic interactions. nih.govrsc.org

Adsorption ApplicationAdsorbent Type (Example)Key Interaction MechanismRelevance of this compound
Oxo-anion Capture Dipyrromethane-based receptors rsc.orgnih.govHydrogen bonding, Anion-π interactions.Could form frameworks with anion-binding sites.
Dye Adsorption Thiol-functionalized porous organic polymer nih.govElectrostatic interactions, π-π stacking.Aromatic system and pyridyl groups can facilitate dye binding.
Dye Degradation MOF with pyridinyl-derived ligand rsc.orgPhotocatalysis.Can serve as a linker for photoactive MOFs.

Optoelectronic and Photofunctional Materials

The extended π-conjugation across the benzene (B151609) and pyridine (B92270) rings, combined with the potential for coordination with emissive metal centers, makes this compound a highly attractive component for the development of materials with interesting optical and electronic properties.

The incorporation of this compound into larger π-conjugated systems, such as polymers or metal-organic frameworks, can lead to materials with tailored photophysical properties for applications in optoelectronics. dntb.gov.ua Luminescent MOFs (LMOFs) are a class of materials that have shown promise for use in chemical sensing, light-emitting diodes (OLEDs), and photonics. researchgate.netrsc.org

The luminescence in such materials can originate from the organic linker itself (ligand-based luminescence), from the metal center, or from charge transfer between the two. The π-conjugated backbone of this compound provides a platform for ligand-based emission. researchgate.net Furthermore, the pyridine moieties can coordinate to metal ions (like Zn²⁺, Cd²⁺, or lanthanides) that are known to form highly luminescent complexes. morressier.com The aldehyde group offers a reactive handle for post-synthetic modification, allowing for the fine-tuning of the electronic properties or the attachment of other chromophoric units. The development of radical polymers for optoelectronics and spintronics also highlights the diverse strategies being explored to create novel functional materials. rsc.orgresearchgate.net The inherent electronic structure of this compound makes it a valuable precursor for these advanced applications.

PropertyOrigin in MOFs/PolymersContribution of this compound
Luminescence Organic linker, metal center, or charge transfer. researchgate.netrsc.orgThe π-conjugated system can be emissive; pyridyl groups can coordinate to luminescent metals.
π-Conjugation Extended aromatic and vinylic systems in the linker. dntb.gov.uaThe interconnected benzene and pyridine rings provide a conjugated path.
Tunability Post-synthetic modification of the linker or metal exchange.The aldehyde group allows for further chemical reactions to modify properties.

Design of Fluorescent Molecular Materials

The inherent structural features of this compound make it a promising candidate for the construction of fluorescent molecular materials. The presence of pyridine rings and an aldehyde group allows for its incorporation into larger, more complex organic and inorganic-organic hybrid structures. mdpi.com The pyridine moieties, in particular, are well-suited for coordinating with metal ions, opening pathways to create luminescent metal-organic frameworks (MOFs) and coordination polymers.

While specific research detailing the fluorescent properties of materials derived solely from this compound is limited, the broader class of dipyridyl-based ligands is extensively used in creating such materials. The general strategy involves using the dipyridyl compound as a "strut" to link metal centers, forming extended networks. The fluorescence in these materials can originate from the organic ligand itself (intraligand fluorescence), from the metal center, or from charge transfer between the metal and the ligand. The aldehyde group on the this compound molecule offers a reactive site for post-synthetic modification, allowing for the tuning of the material's fluorescent properties.

Table 1: Potential Metal Ions for Luminescent Frameworks with Pyridyl Ligands

Metal IonTypical Luminescence ColorPotential Application
Zinc (II)BlueSensors, LEDs
Cadmium (II)Blue-GreenBio-imaging, lighting
Lanthanides (e.g., Eu³⁺, Tb³⁺)Red, GreenAnti-counterfeiting, displays

This table represents common observations for pyridyl-based coordination compounds and suggests potential outcomes for frameworks incorporating this compound.

Photochromic Guest Isomerization within Molecular Spaces

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for developing "smart" materials for applications like optical data storage and molecular switches. The porous and well-defined cavities within crystalline materials like MOFs can serve as nanoscopic reaction vessels to host and influence the photochromic behavior of guest molecules.

While direct studies on guest isomerization within a framework made from this compound are not extensively documented, research on analogous systems with different bipyridyl ligands has demonstrated the feasibility of this approach. The aldehyde functionality of this compound provides an additional tool for tailoring the host-guest interactions through post-synthetic modification of the pore walls.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyridinyl benzaldehyde (B42025) derivatives. While specific DFT studies on 2,5-Di(pyridin-4-yl)benzaldehyde are not extensively documented in publicly available literature, research on its isomers, such as 4-(2-Pyridyl)benzaldehyde (42PBD), provides a strong foundation for understanding its computational characteristics. researchgate.netjocpr.com

For instance, in the study of 42PBD, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to optimize the molecular structure and simulate vibrational spectra (FT-IR and FT-Raman). researchgate.netjocpr.com The calculated vibrational frequencies showed good agreement with experimental data, validating the computational model. researchgate.netjocpr.com Similar methodologies can be applied to this compound to predict its geometric parameters, vibrational modes, and other properties.

Table 1: Illustrative DFT Calculation Parameters for a Pyridyl Benzaldehyde Isomer This table is based on data for the isomer 4-(2-Pyridyl)benzaldehyde and is illustrative of the computational methods that can be applied to this compound.

ParameterValue/Method
Software Gaussian 09
Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311++G(d,p)
Calculated Properties Optimized Geometry, Vibrational Frequencies, FMO, MEP

Source: Journal of Chemical and Pharmaceutical Research jocpr.com

Prediction and Validation of Structural Properties

Computational methods, particularly DFT, are instrumental in predicting the three-dimensional structure of molecules like this compound. These calculations can determine bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The predicted structures can then be validated by comparison with experimental data obtained from techniques like X-ray crystallography.

For isomers like dimethoxybenzaldehydes, it has been shown that the molecules are nearly planar. nih.gov Similar planarity would be expected for the core structure of this compound, although some torsion between the phenyl and pyridyl rings is likely. The aldehyde group's orientation and the rotational barriers of the pyridine (B92270) rings can also be predicted through computational modeling.

Modeling of Host-Guest Interactions in Porous Materials

The rigid structure and the presence of nitrogen atoms in the pyridine rings make this compound an excellent candidate as a building block (linker) for the synthesis of porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netrsc.org These materials can encapsulate guest molecules within their pores, and computational modeling is crucial for understanding the host-guest interactions. core.ac.ukacs.org

Molecular docking and DFT-level geometry optimizations can be used to predict the preferred binding sites and interaction energies of guest molecules within the pores of a framework constructed from this compound linkers. core.ac.ukacs.org These interactions can be driven by various forces, including hydrogen bonding (if the guest is suitable), π-π stacking between the aromatic rings of the host and guest, and van der Waals forces. nih.gov For instance, computational studies on MOFs with pyridine-substituted linkers have shown how guest molecules can be located and how their interactions with the framework can be analyzed. core.ac.ukacs.org

Modeling can also predict how the electronic properties of the framework, and consequently its sensing or catalytic capabilities, are altered upon guest inclusion. This predictive power is invaluable for the rational design of new functional materials for applications in gas storage, separation, and sensing. nih.gov

Conclusion and Future Research Directions

Recapitulation of Scientific Contributions

2,5-Di(pyridin-4-yl)benzaldehyde is a powerful precursor in chemical synthesis, valued for its multifaceted applications. a2bchem.com Its chemical architecture, featuring a central benzaldehyde (B42025) core flanked by two pyridin-4-yl groups, provides a unique combination of reactivity and structural stability. The aldehyde functional group readily participates in a variety of chemical reactions, including condensation and cyclization reactions, making it an invaluable tool for the construction of complex heterocyclic compounds. a2bchem.com The aromatic nature of the molecule lends stability to the structures it helps form. a2bchem.com

The presence of the nitrogen-containing pyridine (B92270) rings is particularly noteworthy. These rings offer prime sites for coordination with metal ions, making this compound an excellent ligand for the design and synthesis of coordination complexes and metal-organic frameworks (MOFs). a2bchem.com This has led to explorations of its potential in catalysis, materials science, and bioinorganic chemistry. a2bchem.com While direct applications are still emerging, the scientific contribution of this compound lies in its foundational role in creating more complex, functional molecules. For instance, analogous compounds with similar pyridine-aldehyde structures have been successfully used to create stable metal complexes with unique optical and electrochemical properties, which are crucial for the development of sensors and catalysts.

Current Challenges and Limitations in Compound Applications

Despite its promise, the widespread application of this compound faces several challenges. A primary hurdle is its solubility. Like many aromatic compounds, it can exhibit poor solubility in common solvents, which can complicate its use in certain catalytic applications and synthetic procedures. For similar compounds, achieving optimal solubility often requires the use of specific solvent systems, such as polar aprotic solvents like DMSO or DMF, or co-solvent systems, which may not always be compatible with the desired reaction conditions.

Furthermore, while the pyridine rings are key to its functionality, they can also introduce challenges. The basicity of the pyridine nitrogen can lead to protonation in acidic media, which can affect its coordination ability with metal ions. Careful control of pH is therefore often necessary during the synthesis of metal complexes. The synthesis of the compound itself can also present challenges in terms of yield and purification, which can impact its cost-effectiveness and availability for large-scale applications.

Prospective Avenues for Future Research and Development

The future for this compound is ripe with possibilities. A significant area of future research lies in the systematic exploration of its coordination chemistry with a wider range of metal ions. This could lead to the discovery of new coordination polymers and MOFs with tailored properties. For example, research on a structurally similar ligand, 2,5-bis(pyrid-4-yl)pyridine, has led to the development of a Mn(II)-based MOF with potential applications in the photochemical degradation of antibiotics. researchgate.net Similar investigations with this compound could yield materials with interesting catalytic or photocatalytic activities.

Another promising direction is the derivatization of the aldehyde group. This functional group can be converted into a variety of other functionalities, such as imines, alcohols, or carboxylic acids, each opening up new avenues for creating novel molecules. For instance, the conversion to an imine through condensation with an amine can lead to the formation of Schiff base ligands, which are well-known for their ability to form stable complexes with a wide range of metals, finding applications in catalysis and materials science.

The table below outlines potential research directions and their expected outcomes:

Research AvenuePotential Outcome
Coordination Chemistry Discovery of novel MOFs and coordination polymers with unique structural and functional properties.
Catalysis Development of new catalysts for organic transformations and environmental remediation.
Functionalization Creation of new derivatives with tailored electronic and photophysical properties for applications in sensors and optoelectronics.

Potential for Novel Functional Materials Discovery

The intrinsic properties of this compound make it a strong candidate for the discovery of novel functional materials. Its rigid and aromatic structure can be exploited to construct porous crystalline materials like MOFs with high surface areas and thermal stability. These materials have potential applications in gas storage and separation, as well as heterogeneous catalysis.

Furthermore, the combination of the electron-withdrawing aldehyde group and the electron-donating pyridine rings can give rise to interesting photophysical and electrochemical properties. By incorporating this compound into larger conjugated systems or metal complexes, it may be possible to develop new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or solar cells. Research on related terpyridine-based materials has already shown promise in these areas. researchgate.net The exploration of the emissive and electrochemical properties of metal complexes derived from ligands similar to this compound is an active area of research, with some bismuth complexes showing long-lived phosphorescence. researchgate.net This suggests that with the right design, materials based on this compound could exhibit valuable luminescent properties.

The potential applications for novel materials derived from this compound are summarized in the table below:

Material TypePotential Application
Metal-Organic Frameworks (MOFs) Gas storage, separation, catalysis, drug delivery.
Coordination Polymers Luminescent sensors, magnetic materials.
Functional Dyes Organic light-emitting diodes (OLEDs), solar cells.

Q & A

Q. What are the recommended synthetic routes for 2,5-Di(pyridin-4-yl)benzaldehyde, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be achieved via cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings, leveraging halogenated benzaldehyde precursors and pyridinyl boronic acids. For example, a palladium-catalyzed coupling under inert atmosphere (N₂ or Ar) at 80–100°C in a mixed solvent system (e.g., THF/H₂O) typically yields 60–85% product. Critical factors include:

  • Catalyst loading : 2–5 mol% Pd(PPh₃)₄ minimizes side reactions.
  • Base selection : K₂CO₃ or Na₂CO₃ ensures efficient deprotonation without degrading sensitive aldehyde groups.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity (>95%). Contamination by residual palladium can be mitigated via chelating agents like EDTA .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm regioselectivity and aldehyde proton integrity. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while pyridinyl protons resonate at δ 7.2–8.5 ppm.
  • FT-IR : A sharp C=O stretch at ~1700 cm⁻¹ verifies aldehyde functionality.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 273.10) validates molecular composition.
  • X-ray Crystallography : Resolves spatial arrangement, particularly useful for confirming planar geometry in coordination complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Discrepancies in solubility (e.g., 8.45 mg/mL in water vs. high solubility in ethanol) often arise from:

  • Crystallinity vs. amorphous forms : Recrystallized samples may exhibit lower solubility due to tighter packing.
  • pH effects : Protonation of pyridinyl N atoms in acidic media (pH < 4) enhances aqueous solubility.
    Methodological resolution :
    • Conduct dynamic light scattering (DLS) to assess aggregation.
    • Use differential scanning calorimetry (DSC) to identify polymorphic forms.
    • Standardize solvent pre-saturation protocols (e.g., shake-flask method at 25°C) .

Q. What strategies optimize the incorporation of this compound into metal-organic frameworks (MOFs) while maintaining crystallinity?

The aldehyde group in this compound serves as a linker for MOF assembly via coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Key strategies include:

  • Solvothermal synthesis : React at 120°C in DMF/ethanol to balance ligand solubility and metal coordination kinetics.
  • Post-synthetic modification : Aldehyde moieties can be functionalized post-MOF formation (e.g., Schiff base reactions) without disrupting crystallinity.
  • PXRD and BET analysis : Monitor framework integrity and surface area (target >1000 m²/g) to validate successful incorporation .

Q. How does the electronic configuration of this compound influence its performance in organic electronic applications?

The conjugated π-system and electron-deficient pyridinyl rings enhance charge transport properties.

  • DFT calculations : HOMO-LUMO gaps (~3.2 eV) suggest suitability as an electron-transport layer in OLEDs.
  • Cyclic Voltammetry : Reversible reduction peaks at -1.2 V vs. Ag/AgCl indicate stable radical anion formation.
  • Device integration : Blending with polymers like PEDOT:PSS improves hole injection efficiency in thin-film transistors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 174–175°C vs. 287–293°C) for derivatives of this compound?

Such variations may stem from:

  • Polymorphism : DSC/TGA can distinguish between metastable and stable phases.
  • Impurity profiles : HPLC-MS (≥95% purity threshold) identifies co-crystallized byproducts.
  • Measurement calibration : Cross-validate with standard reference materials (e.g., indium for DSC) .

Methodological Best Practices

  • Synthetic Reproducibility : Document inert atmosphere conditions and solvent drying (e.g., molecular sieves for THF).
  • Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to confirm batch consistency.
  • Safety Protocols : Handle aldehydes in fume hoods due to volatility and potential respiratory irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.